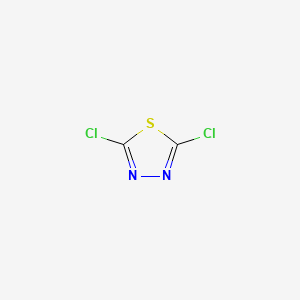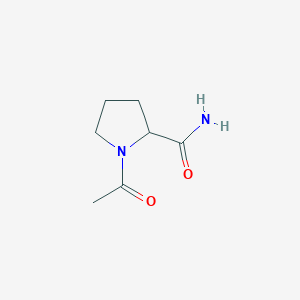
1H-Benzimidazole-5-carbonitrile
概要
説明
1H-Benzimidazole-5-carbonitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile group at the 5-position. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
作用機序
Target of Action
1H-Benzimidazole-5-carbonitrile, also known as 1H-BENZO[D]IMIDAZOLE-6-CARBONITRILE, is a compound that has been studied for its potential biological activities . . Benzimidazole derivatives, in general, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, cardiovascular, and anticancer activities . Therefore, the targets of this compound could be diverse depending on the specific biological activity being considered.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological activity of the compound.
Biochemical Pathways
Benzimidazole derivatives have been found to affect various biochemical pathways depending on their specific biological activities . For instance, some benzimidazole derivatives have been found to inhibit key enzymes in bacterial and fungal cells, thereby exerting antibacterial and antifungal effects .
Result of Action
Benzimidazole derivatives have been found to exert various molecular and cellular effects depending on their specific biological activities . For instance, some benzimidazole derivatives have been found to induce cell death in cancer cells, thereby exerting anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with cyanogen bromide under basic conditions. Another method includes the reaction of 2-aminobenzonitrile with formic acid and ammonium formate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions: 1H-Benzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-5-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 1H-Benzimidazole-5-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation: Benzimidazole-5-carboxylic acid
- Reduction: 1H-Benzimidazole-5-amine
- Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used .
科学的研究の応用
1H-Benzimidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and dyes
類似化合物との比較
1H-Benzimidazole-5-carbonitrile can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position, leading to different reactivity and biological activity.
1H-Benzimidazole-5-carboxylic acid: Oxidized form of this compound with different chemical properties and applications.
1H-Benzimidazole-5-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICYTXJGZRYCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978611 | |
| Record name | 1H-Benzimidazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-83-8 | |
| Record name | 6287-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1H-Benzimidazole-5-carbonitrile influence its crystal formation and packing?
A: The crystal structure of this compound derivatives is significantly influenced by the nature of substituents on the benzimidazole ring. For instance, 1‐n‐butyl‐2‐(3′‐chlorophenyl)‐1H‐benzimidazole‐5‐carbonitrile hemihydrate exhibits weak aromatic π‐π interactions and intermolecular hydrogen bonds []. Conversely, 1‐n‐butyl‐2‐(3′,4′‐dimethoxyphenyl)‐1H‐benzimidazole‐5‐carbonitrile displays no conventional hydrogen bonds, with crystal packing dominated by van der Waal's and dipole‐dipole interactions []. These structural variations can impact physicochemical properties relevant to drug development, such as solubility and stability.
Q2: Can soil microorganisms produce this compound derivatives, and what are the implications?
A: Research indicates that certain Streptomyces strains isolated from soil can produce 2-[(3S)-1-(Cyclohexylmethyl)-3-pyrrolidinyl]-1H-benzimidazole-5-carbonitrile []. This finding has implications for potential bio-based production methods for this class of compounds. Additionally, it highlights the potential of soil microorganisms as a valuable source of novel bioactive compounds, including potential pharmaceuticals and agricultural agents.
Q3: What are the potential agricultural applications of Streptomyces strains that produce this compound derivatives?
A: Streptomyces strains producing 2-[(3S)-1-(Cyclohexylmethyl)-3-pyrrolidinyl]-1H-benzimidazole-5-carbonitrile and other bioactive metabolites demonstrate promise in agricultural applications []. For example, these strains can inhibit the growth of pathogenic fungi like F. graminearum while improving seed vigour and germination in wheat []. This suggests their potential use in biocontrol agents for sustainable agriculture, reducing reliance on synthetic pesticides and promoting plant health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)








